
3-甲基-2-苯基喹啉-4-羧酸
概述
描述
3-Methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the linear formula C17H13NO2 . It has a molecular weight of 263.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-phenylquinoline-4-carboxylic acid is represented by the linear formula C17H13NO2 . This indicates that the molecule is composed of 17 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-2-phenylquinoline-4-carboxylic acid is 263.29 . The compound should be stored sealed in a dry environment at 2-8°C .科学研究应用
抗癌药物开发
3-甲基-2-苯基喹啉-4-羧酸: 衍生物已被研究为新型组蛋白脱乙酰酶 (HDAC) 抑制剂 . HDACs 在基因表达调控中起着至关重要的作用,抑制它们是癌症治疗的一种很有前景的策略。这些化合物已显示出在诱导癌细胞周期停滞和促进凋亡方面的潜力,使其在抗癌药物开发中具有重要意义。
抗菌剂
3-甲基-2-苯基喹啉-4-羧酸的结构修饰与抗菌活性有关 . 2-苯基基团邻位酰胺侧链的长度显着影响这种活性,表明其在设计新型抗菌剂中的作用。
抗炎应用
喹啉衍生物,包括与3-甲基-2-苯基喹啉-4-羧酸相关的衍生物,已被合成具有强抗炎活性 . 这些化合物在研究炎症过程中很有价值,并可能导致新型抗炎药物的开发。
材料科学
在材料科学中,3-甲基-2-苯基喹啉-4-羧酸可用于化学合成研究 . 其固体形式和在室温下的稳定性使其适用于各种应用,包括合成可用于材料制造的复杂有机分子。
生物化学研究
该化合物在蛋白质组学研究中用作生物化学工具,有助于研究蛋白质表达和功能 . 它在生物化学途径中的作用可能对了解分子水平的疾病机制至关重要。
有机合成
3-甲基-2-苯基喹啉-4-羧酸: 是有机化学中的一个构建块,用于合成各种有机化合物 . 其反应性和结构特征使其成为构建复杂有机分子的通用试剂。
药理学研究
在药理学中,该化合物是早期发现研究的一部分,有助于收集用于药物开发和其他治疗应用的稀有和独特的化学物质 .
工业应用
虽然现有文献中没有详细说明具体的工业用途,但该化合物的性质表明其在工业化学合成或作为生产更复杂化合物的中间体方面具有潜在的应用 .
作用机制
Target of Action
Quinoline derivatives have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Some quinoline derivatives have shown antibacterial activity. For instance, certain compounds displayed good antibacterial activity against Staphylococcus aureus . .
生化分析
Biochemical Properties
3-Methyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in the development of anticancer drugs . The compound’s interactions with HDACs suggest that it may modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function.
Cellular Effects
The effects of 3-Methyl-2-phenylquinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in K652 cell-based screenings, derivatives of 2-phenylquinoline-4-carboxylic acid exhibited antiproliferative activity, indicating potential anti-cancer properties . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 3-Methyl-2-phenylquinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. As an HDAC inhibitor, it modulates the acetylation status of histones, which in turn affects gene expression . This modulation can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-phenylquinoline-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature storage conditions
Transport and Distribution
The transport and distribution of 3-Methyl-2-phenylquinoline-4-carboxylic acid within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its efficacy and safety as a therapeutic agent.
属性
IUPAC Name |
3-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVACLAZDFXWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350108 | |
| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43071-45-0 | |
| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43071-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is novel about the synthesis of the 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives described in the research paper?
A1: The research paper outlines a novel, one-pot synthesis method for creating a series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives. [] This method utilizes readily available starting materials: dapsone, α-ketobutyric acid, and various aromatic aldehydes. The reaction proceeds in the presence of CuBr2 as a catalyst. [] This approach offers several advantages, including operational simplicity, mild reaction conditions, and an environmentally friendly procedure, making it a promising alternative for preparing these specific quinoline-4-carboxylic acid derivatives. []
Q2: What are the potential applications of these newly synthesized compounds?
A2: While the research primarily focuses on the synthesis methodology, the authors suggest that these novel sulfone dimers, containing the 3-methyl-2-phenylquinoline-4-carboxylic acid moiety, hold potential as anticancer agents. [] Further research, including in vitro and in vivo studies, is necessary to explore their biological activity and confirm their efficacy and safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
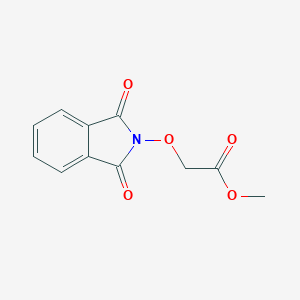
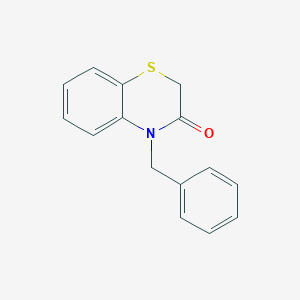
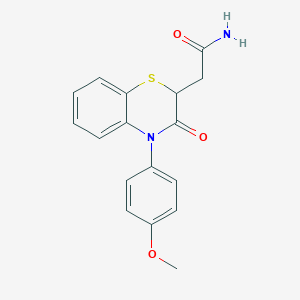

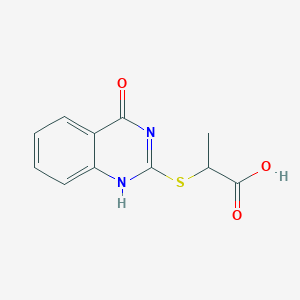
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
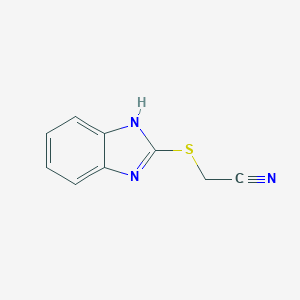
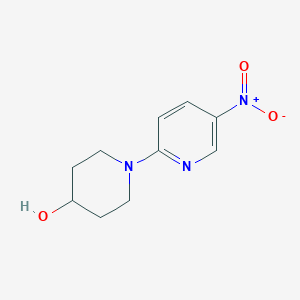
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)


![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)